Cas no 77869-69-3 (N-{2-[3-(2-phenylethyl)tetrahydropyrimidin-1(2H)-yl]ethyl}aniline diethanedioate)
![N-{2-[3-(2-phenylethyl)tetrahydropyrimidin-1(2H)-yl]ethyl}aniline diethanedioate structure](https://www.kuujia.com/scimg/cas/77869-69-3x500.png)
77869-69-3 structure
Product name:N-{2-[3-(2-phenylethyl)tetrahydropyrimidin-1(2H)-yl]ethyl}aniline diethanedioate
N-{2-[3-(2-phenylethyl)tetrahydropyrimidin-1(2H)-yl]ethyl}aniline diethanedioate Chemical and Physical Properties
Names and Identifiers
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- N-{2-[3-(2-phenylethyl)tetrahydropyrimidin-1(2H)-yl]ethyl}aniline diethanedioate
- oxalic acid,N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]aniline
- DTXSID80228482
- N-(2-(3-Phenethylhexahydropyrimidino)ethyl)aniline oxalate hydrate
- 77869-69-3
- 1(2H)-Pyrimidineethanamine, tetrahydro-N-phenyl-3-(2-phenylethyl)-, ethanedioate, hydrate (2:4:1)
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- Inchi: InChI=1S/C20H27N3.2C2H2O4/c1-3-8-19(9-4-1)12-16-22-14-7-15-23(18-22)17-13-21-20-10-5-2-6-11-20;2*3-1(4)2(5)6/h1-6,8-11,21H,7,12-18H2;2*(H,3,4)(H,5,6)
- InChI Key: NXCCKJIQMYZKNG-UHFFFAOYSA-N
- SMILES: C1CN(CN(C1)CCNC2=CC=CC=C2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Computed Properties
- Exact Mass: 996.43302
- Monoisotopic Mass: 489.21111496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 380
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 168Ų
Experimental Properties
- PSA: 366.92
N-{2-[3-(2-phenylethyl)tetrahydropyrimidin-1(2H)-yl]ethyl}aniline diethanedioate Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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